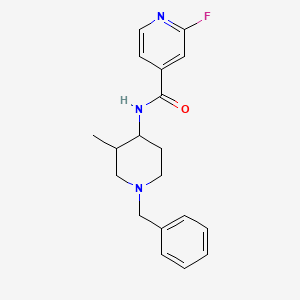

N-(1-Benzyl-3-methylpiperidin-4-YL)-2-fluoropyridine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-Benzyl-3-methylpiperidin-4-YL)-2-fluoropyridine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds .

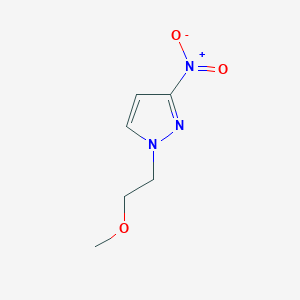

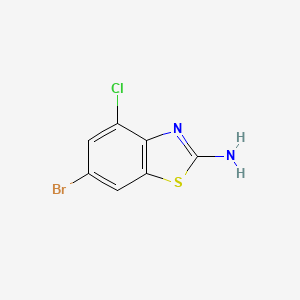

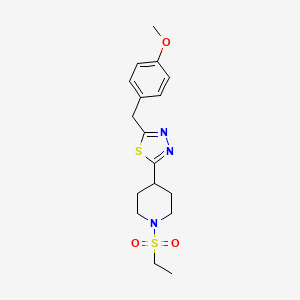

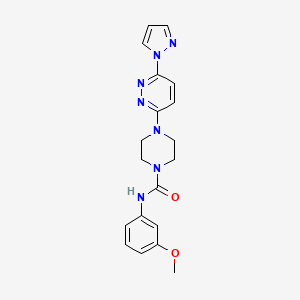

Molecular Structure Analysis

The molecular structure of this compound would be based on the piperidine ring, a benzyl group, a methyl group, a fluoropyridine group, and a carboxamide group . The exact 3D conformation would depend on the specific stereochemistry at the chiral centers in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility, and others .科学的研究の応用

Pharmacology: Opioid Receptor Research

This compound has been utilized in the study of opioid receptors due to its structural similarity to known opioid compounds. It can serve as a reference molecule for understanding the binding affinity and activity at opioid receptors, which is crucial for developing new analgesics and treatments for opioid addiction .

Toxicology: Metabolite Analysis

In forensic toxicology, this compound is of interest for its potential metabolites. Understanding its metabolic pathways can help in the detection and analysis of new synthetic opioids in biological samples, which is essential for addressing the challenges posed by new psychoactive substances .

Neuroscience: Neurotransmitter Modulation

Research into the modulation of neurotransmitter systems, particularly those involving dopamine and serotonin, may benefit from this compound. Its structure allows for the exploration of its effects on neurotransmitter release and reuptake, contributing to the study of neurological disorders and potential therapeutic agents .

Chemical Biology: Enzyme Inhibition

The compound’s interaction with various enzymes could be studied to understand its inhibitory or modulatory effects. This is particularly relevant in the context of diseases where enzyme dysfunction plays a role, and the compound could serve as a lead for drug development .

Molecular Modeling: Receptor-Ligand Interactions

Due to its complex structure, this compound is suitable for molecular modeling studies to predict receptor-ligand interactions. This can aid in the design of new molecules with improved pharmacological profiles for various receptors .

Synthetic Chemistry: Precursor for Derivatives

As a synthetic intermediate, this compound can be used to create a variety of derivatives. These derivatives can then be screened for a wide range of biological activities, such as antiviral, anti-inflammatory, and anticancer properties .

Drug Discovery: Lead Compound Optimization

In drug discovery, this compound can act as a lead structure for optimization. By modifying its chemical groups, researchers can enhance its pharmacokinetic properties and reduce toxicity, leading to the development of safer and more effective drugs .

Analytical Chemistry: Standard for Calibration

In analytical chemistry, it can be used as a standard for calibrating instruments like mass spectrometers. This ensures accurate measurement of similar compounds in complex biological matrices .

作用機序

Target of Action

It is known that similar compounds, such as fentanyl analogs, primarily target opioid receptors . These receptors play a crucial role in pain perception and reward systems in the body.

Mode of Action

Based on its structural similarity to fentanyl analogs, it can be inferred that it likely interacts with its targets (opioid receptors) by binding to them, which can result in changes such as analgesia or euphoria .

Biochemical Pathways

Similar compounds, like fentanyl analogs, are known to affect pathways involving opioid receptors . The downstream effects of these interactions can include pain relief and feelings of euphoria.

Pharmacokinetics

It is known that fentanyl analogs generally undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected . These processes can impact the compound’s bioavailability.

Result of Action

Similar compounds, like fentanyl analogs, are known to produce effects such as analgesia and euphoria . They can also lead to addiction and severe adverse effects, including coma and death .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(1-benzyl-3-methylpiperidin-4-yl)-2-fluoropyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O/c1-14-12-23(13-15-5-3-2-4-6-15)10-8-17(14)22-19(24)16-7-9-21-18(20)11-16/h2-7,9,11,14,17H,8,10,12-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUIMVLIRQESNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1NC(=O)C2=CC(=NC=C2)F)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Benzyl-3-methylpiperidin-4-YL)-2-fluoropyridine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2924833.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3-methylthiophene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2924842.png)

![9-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)